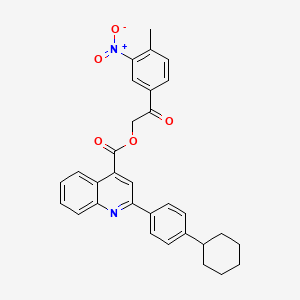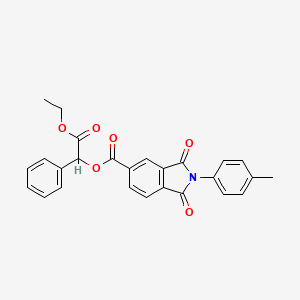![molecular formula C27H31ClN4O2 B10879388 6-chloro-3-{3-[(4-ethylpiperazin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one](/img/structure/B10879388.png)
6-chloro-3-{3-[(4-ethylpiperazin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-{3-[(4-ethylpiperazin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-{3-[(4-ethylpiperazin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution with Piperidine and Piperazine Derivatives: The piperidine and piperazine moieties are introduced through nucleophilic substitution reactions. The piperidine derivative can be attached using a suitable base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF). The piperazine derivative is then introduced via a similar nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine moieties, using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed on the quinoline core or the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide, dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-chloro-3-{3-[(4-ethylpiperazin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its complex structure, which allows for interactions with various biological targets.
Pharmacology: It is investigated for its potential effects on neurological pathways, given the presence of piperidine and piperazine moieties, which are common in neuroactive drugs.
Biological Studies: The compound is used in studies to understand its binding affinity and activity against specific receptors or enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 6-chloro-3-{3-[(4-ethylpiperazin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine and piperazine moieties are known to interact with neurotransmitter receptors, potentially modulating their activity. The quinoline core may also interact with DNA or proteins, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloro-4-phenylquinolin-2(1H)-one: Lacks the piperidine and piperazine moieties, making it less complex and potentially less active in biological systems.
3-{3-[(4-ethylpiperazin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one: Similar structure but without the chlorine atom, which may affect its reactivity and biological activity.
Uniqueness
The unique combination of the quinoline core with the piperidine and piperazine moieties, along with the chlorine substitution, makes 6-chloro-3-{3-[(4-ethylpiperazin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one a compound of significant interest. Its structure allows for diverse interactions with biological targets, potentially leading to unique pharmacological properties.
Eigenschaften
Molekularformel |
C27H31ClN4O2 |
|---|---|
Molekulargewicht |
479.0 g/mol |
IUPAC-Name |
6-chloro-3-[3-(4-ethylpiperazine-1-carbonyl)piperidin-1-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C27H31ClN4O2/c1-2-30-13-15-31(16-14-30)27(34)20-9-6-12-32(18-20)25-24(19-7-4-3-5-8-19)22-17-21(28)10-11-23(22)29-26(25)33/h3-5,7-8,10-11,17,20H,2,6,9,12-16,18H2,1H3,(H,29,33) |
InChI-Schlüssel |
LYRFUHQHRNFVRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C(=O)C2CCCN(C2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylsulfonyl)piperazine](/img/structure/B10879311.png)

![N-(4-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10879318.png)
![4-(4,8-diethoxy-1,3-dimethyl-6H-cyclohepta[c]furan-6-ylidene)-2-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B10879331.png)

![6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl (2E)-3-phenylprop-2-enoate](/img/structure/B10879344.png)
![Methyl 3-({[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10879352.png)
![N-[(4-methylphenyl)carbonyl]glycyl-N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]glycinamide](/img/structure/B10879359.png)



![(1Z)-N-{[8,9-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-methoxyphenyl)ethanimine](/img/structure/B10879396.png)

